Mgproto

Description

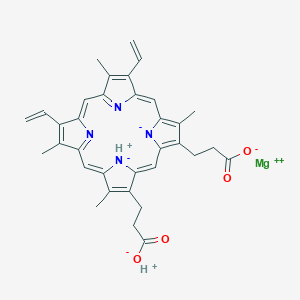

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

14947-11-6 |

|---|---|

Molecular Formula |

C34H32MgN4O4 |

Molecular Weight |

584.9 g/mol |

IUPAC Name |

magnesium;3-[18-(2-carboxylatoethyl)-8,13-bis(ethenyl)-3,7,12,17-tetramethylporphyrin-21,24-diid-2-yl]propanoate;hydron |

InChI |

InChI=1S/C34H34N4O4.Mg/c1-7-21-17(3)25-13-26-19(5)23(9-11-33(39)40)31(37-26)16-32-24(10-12-34(41)42)20(6)28(38-32)15-30-22(8-2)18(4)27(36-30)14-29(21)35-25;/h7-8,13-16H,1-2,9-12H2,3-6H3,(H4,35,36,37,38,39,40,41,42);/q;+2/p-2 |

InChI Key |

REJJDEGSUOCEEW-UHFFFAOYSA-L |

Isomeric SMILES |

CC1=C(C2=CC3=NC(=CC4=C(C(=C([N-]4)C=C5C(=C(C(=N5)C=C1[N-]2)C=C)C)C=C)C)C(=C3CCC(=O)O)C)CCC(=O)O.[Mg+2] |

Canonical SMILES |

[H+].[H+].CC1=C(C2=CC3=C(C(=C([N-]3)C=C4C(=C(C(=N4)C=C5C(=C(C(=N5)C=C1[N-]2)C)C=C)C)C=C)C)CCC(=O)[O-])CCC(=O)[O-].[Mg+2] |

Synonyms |

divinyl-Mg-protoporphyrin magnesium protoporphyrin Mg protoporphyrin MgProto |

Origin of Product |

United States |

Enzymatic Pathways and Biosynthesis of Magnesium Ii Protoporphyrin Ix

The Chlorophyll (B73375) Biosynthesis Branch Point and Initial Magnesium Chelation

The insertion of Mg²⁺ into protoporphyrin IX is an energetically unfavorable reaction that is coupled to the hydrolysis of ATP. nih.govportlandpress.com This complex process is carried out by the multi-subunit enzyme, magnesium chelatase (MgCh). frontiersin.orgwhiterose.ac.uk In all photosynthetic organisms studied, this enzyme is composed of three distinct protein subunits: CHLI, CHLD, and CHLH (or their bacteriochlorophyll (B101401) counterparts, BchI, BchD, and BchH). portlandpress.comresearchgate.net

Magnesium Chelatase (MgCh) Complex: Subunit Composition and Architecture

The magnesium chelatase complex is a sophisticated molecular machine comprised of three essential subunits: CHLI, CHLD, and CHLH. frontiersin.org These subunits assemble into a functional holoenzyme to catalyze the insertion of Mg²⁺. The CHLI and CHLD subunits belong to the AAA+ (ATPases Associated with diverse cellular Activities) superfamily of proteins and form a motor unit that powers the reaction. nih.govnih.gov This motor unit is a two-tiered hexameric ring structure, with six CHLI subunits forming one ring and six CHLD subunits forming the other. frontiersin.orgnih.gov The larger CHLH subunit is the catalytic component that binds the protoporphyrin IX substrate. frontiersin.orgwhiterose.ac.ukresearchgate.net The interaction between the CHLID motor complex and the CHLH subunit is transient and essential for the chelation reaction to occur. whiterose.ac.uk

| Subunit | Homolog in Bacteriochlorophyll Synthesis | Approximate Molecular Weight (kDa) | Primary Function |

|---|---|---|---|

| CHLI | BchI | ~40 | ATP binding and hydrolysis, motor function. frontiersin.orgfrontiersin.org |

| CHLD | BchD | ~70 | Structural and regulatory roles, links CHLI and CHLH. frontiersin.orgnih.gov |

| CHLH | BchH | ~140 | Binds protoporphyrin IX, catalytic core for Mg²⁺ insertion. frontiersin.orgwhiterose.ac.ukresearchgate.net |

The CHLD subunit plays a critical structural and regulatory role within the magnesium chelatase complex. frontiersin.orgnih.gov Although it is also a member of the AAA+ family and has an N-terminal domain similar to CHLI, it does not exhibit ATPase activity. frontiersin.orgnih.gov The CHLD subunit forms a hexameric ring that serves as a platform for the assembly of the CHLI ring, forming the two-tiered CHLID motor complex. nih.gov The C-terminal region of CHLD contains an integrin I domain which is crucial for linking the CHLID motor to the catalytic CHLH subunit. nih.govnih.gov This interaction is essential for the transmission of the energy generated by ATP hydrolysis to the site of Mg²⁺ insertion. nih.gov The CHLD subunit also appears to have a regulatory function, responding to MgATP²⁻ concentrations and contributing to the cooperative response of the enzyme to magnesium ions. nih.gov

The CHLH subunit is the largest and the catalytic core of the magnesium chelatase complex, responsible for binding the protoporphyrin IX substrate and facilitating the insertion of the magnesium ion. frontiersin.orgwhiterose.ac.ukresearchgate.net Structural studies have revealed that CHLH is a large protein with a cage-like assembly and a cavity where the protoporphyrin IX is thought to bind. nih.gov This subunit has distinct domains, and the active site is located deep within the protein's interior. frontiersin.orgresearchgate.net The binding of protoporphyrin IX to CHLH induces a conformational change, enclosing the substrate within the active site cavity. whiterose.ac.uk This induced fit brings key catalytic residues into proximity with the porphyrin ring, preparing it for magnesium insertion. whiterose.ac.uk The CHLH subunit must transiently interact with the CHLID motor complex to complete the chelation reaction. whiterose.ac.uknih.gov

Mechanistic Principles of ATP-Dependent Magnesium Insertion

The insertion of Mg²⁺ into protoporphyrin IX is a multi-step, ATP-dependent process. portlandpress.com The reaction is thought to occur in two main stages: an ATP-dependent activation step followed by an ATP-dependent chelation step. nih.govportlandpress.comebi.ac.uk

Activation: In the presence of ATP, the CHLI and CHLD subunits assemble into the two-tiered hexameric ring structure of the motor unit. frontiersin.org Concurrently, the CHLH subunit binds to the protoporphyrin IX substrate. whiterose.ac.ukresearchgate.net

Chelation: The CHLH-protoporphyrin IX complex then docks with the activated CHLID motor. frontiersin.org The hydrolysis of ATP by the CHLI subunits within the motor complex drives a conformational change that is transmitted through the CHLD subunit to the CHLH subunit. nih.govwhiterose.ac.uk This conformational change is believed to facilitate the insertion of the Mg²⁺ ion into the porphyrin ring. whiterose.ac.uk The precise mechanism by which the energy of ATP hydrolysis is coupled to the catalytic event is still under investigation, but it is clear that the dynamic interaction between the subunits is essential. nih.gov

Subsequent Metabolic Conversions of Magnesium(II) Protoporphyrin IX

Magnesium-Protoporphyrin IX Methyltransferase (CHLM) Catalysis

Following the insertion of magnesium into the protoporphyrin IX macrocycle, the resulting Mg-protoporphyrin IX undergoes methylation, a reaction catalyzed by the enzyme S-adenosyl-L-methionine:Mg-protoporphyrin IX O-methyltransferase, commonly known as Magnesium-Protoporphyrin IX Methyltransferase (CHLM). nih.govnih.gov This enzymatic step is the second committed step in the biosynthesis of chlorophyll. nih.govnih.gov

CHLM facilitates the transfer of a methyl group from the donor molecule S-adenosylmethionine (SAM) to the C13 propionate (B1217596) side chain of Mg-protoporphyrin IX. nih.govnih.gov This reaction yields Magnesium-protoporphyrin IX monomethyl ester (MgPME) and S-adenosylhomocysteine (SAH). nih.govfrontiersin.org The methylation of Mg-protoporphyrin IX is a crucial prerequisite for the subsequent formation of the isocyclic ring E, a characteristic feature of chlorophylls (B1240455). mdpi.com

Kinetic studies of CHLM from the cyanobacterium Synechocystis sp. PCC 6803 have revealed a random sequential mechanism. nih.gov This indicates that either SAM or Mg-protoporphyrin IX can bind to the enzyme first, followed by the binding of the second substrate to form a ternary complex before the catalytic reaction proceeds. scilit.com Structural analyses of CHLM have identified key amino acid residues, such as Tyr-28 and His-139, that are essential for the methyl transfer reaction. nih.gov

The significance of CHLM in chlorophyll biosynthesis is underscored by genetic studies. Knock-out mutants of the CHLM gene in Arabidopsis thaliana are unable to produce chlorophyll, leading to a yellow phenotype and impaired development of photosystems I and II and the cytochrome b6f complex. nih.gov This demonstrates that CHLM plays a unique and indispensable role in the chlorophyll biosynthetic pathway in higher plants. nih.gov Furthermore, the expression of the CHLM gene itself can be regulated by various environmental factors and is essential for plant growth and photosynthesis. mdpi.commdpi.com In rice, a mutation in the CHLM gene leads to yellow-green leaves and reduced chlorophyll levels. nih.gov

| Substrate 1 | Substrate 2 | Enzyme | Product 1 | Product 2 |

|---|---|---|---|---|

| Mg(II) protoporphyrin IX | S-adenosylmethionine (SAM) | Magnesium-Protoporphyrin IX Methyltransferase (CHLM) | Mg(II) protoporphyrin IX monomethyl ester (MgPME) | S-adenosylhomocysteine (SAH) |

Magnesium-Protoporphyrin IX Monomethyl Ester Cyclase (MgPEC) Activity

The subsequent step in the pathway is the formation of the isocyclic pentanone ring (E ring), a hallmark of all chlorophyll molecules. This complex reaction is catalyzed by the enzyme Magnesium-protoporphyrin IX monomethyl ester cyclase (MgPEC). nih.govresearchgate.netwikipedia.orguniprot.org MgPEC converts Mg-protoporphyrin IX monomethyl ester into divinylprotochlorophyllide. wikipedia.orgfrontiersin.orgnih.gov

In rice, the catalytic subunit of MgPME cyclase, encoded by the ygl8 gene, has been shown to be essential for chlorophyll biosynthesis and normal chloroplast development. nih.govresearchgate.net Similarly, in maize, a mutation in the ZmCRD1 gene, which encodes MgPEC, leads to chlorophyll deficiency. frontiersin.orgnih.gov The enzyme system exhibits some substrate specificity, being able to act on derivatives with modifications to the side chains of the macrocycle. nih.gov

| Feature | Description |

|---|---|

| Substrate | Mg(II) protoporphyrin IX monomethyl ester |

| Product | Divinylprotochlorophyllide |

| Cofactors/Requirements (aerobic) | O₂, Reduced Ferredoxin, Fe(II) |

| Function | Formation of the isocyclic pentanone ring (E ring) |

Interplay with Heme Biosynthesis at the Protoporphyrin IX Hub

Protoporphyrin IX stands as a critical branch point in the tetrapyrrole biosynthetic pathway, serving as the common precursor for both chlorophylls and hemes. mdpi.comwikipedia.orgfrontierspecialtychemicals.comresearchgate.netresearchgate.net The metabolic fate of protoporphyrin IX is determined by the insertion of a metal ion into its macrocyclic core, a reaction catalyzed by specific chelatases. wikipedia.org

The insertion of magnesium (Mg²⁺) into protoporphyrin IX, catalyzed by magnesium chelatase, directs the molecule towards the chlorophyll biosynthesis pathway. wikipedia.orgresearchgate.netresearchgate.net Conversely, the insertion of ferrous iron (Fe²⁺), catalyzed by ferrochelatase, commits protoporphyrin IX to the heme biosynthesis pathway. wikipedia.orgfrontierspecialtychemicals.com The regulation of these two competing enzymatic activities is crucial for maintaining cellular homeostasis and ensuring the appropriate production of chlorophylls for photosynthesis and hemes for respiration and other essential processes. nih.gov

The distribution of protoporphyrin IX between the two branches is tightly controlled. During daylight hours when ATP levels are elevated, the magnesium branch is favored because magnesium chelatase is an ATP-dependent enzyme. researchgate.net The activity of magnesium chelatase is a key regulatory point and is influenced by various factors, including the availability of its subunits and the presence of regulatory proteins like GUN4. nih.govnih.gov The accumulation of intermediates in one branch can also influence the activity of the other. For instance, downregulation of CHLM in tobacco has been shown to result in reduced magnesium chelatase activity. researchgate.net

Subcellular Compartmentalization of Biosynthesis

In photosynthetic eukaryotes such as plants and algae, the biosynthesis of chlorophyll, including the formation of Mg-protoporphyrin IX and its subsequent conversion, is localized within the chloroplasts. mdpi.comresearchgate.netnih.gov The early steps of tetrapyrrole biosynthesis, leading to the formation of protoporphyrinogen (B1215707) IX, occur in the stroma of the chloroplast. researchgate.nettaylorandfrancis.com

The later enzymes of the pathway, including those involved in the conversion of protoporphyrin IX to chlorophyll, are associated with the chloroplast membranes. researchgate.net Specifically, magnesium chelatase activity has been localized to a subplastidic membrane fraction. nih.govnih.gov CHLM is synthesized in the cytoplasm and then imported into the chloroplast, where it is found in both the chloroplast envelope and the thylakoid membranes. mdpi.com The membrane association of these enzymes is thought to be important for the efficient channeling of hydrophobic intermediates and for the regulation of the pathway. researchgate.netnih.gov

A portion of the protoporphyrinogen IX synthesized in the chloroplast can be transported to the mitochondria, where it is oxidized to protoporphyrin IX and serves as a substrate for heme synthesis. researchgate.netasm.org This highlights the intricate trafficking of intermediates between different cellular compartments to satisfy the metabolic demands for both chlorophylls and hemes.

Regulatory Mechanisms Governing Magnesium Ii Protoporphyrin Ix Metabolism

Transcriptional and Post-Translational Regulation of Biosynthetic Enzymes

The enzymes responsible for the synthesis of Mg-protoporphyrin IX are subject to complex regulatory networks that operate at both the transcriptional and post-translational levels. oup.comhu-berlin.de This ensures that their production and activity are finely tuned to the developmental and environmental needs of the organism.

Magnesium chelatase, the enzyme that catalyzes the insertion of Mg²⁺ into protoporphyrin IX to form Mg-protoporphyrin IX, is a key regulatory point in the chlorophyll (B73375) biosynthetic pathway. nih.govnih.govfrontiersin.org This enzyme is a complex of three subunits: CHLH, CHLD, and CHLI. pnas.orgresearchgate.net The expression of the genes encoding these subunits is tightly controlled. For instance, in Arabidopsis, the expression of the CHLH gene is regulated by the circadian clock, with transcript levels increasing during the day and decreasing at night. nih.gov This diurnal regulation ensures that the synthesis of chlorophyll precursors is synchronized with the availability of light for photosynthesis.

Beyond transcriptional control, the assembly and activity of the magnesium chelatase complex are subject to post-translational regulation. nih.gov The three subunits must assemble in a specific stoichiometry to form the active enzyme. frontiersin.org The stability of the individual subunits can also be regulated. For example, in some cases, the CHLD subunit is unstable in the absence of the CHLI subunit, suggesting a chaperone-like role for CHLI in the assembly of the complex. nih.govnih.gov The coordinated expression and assembly of these subunits are crucial for maintaining the appropriate level of magnesium chelatase activity. nih.gov

The activities of several enzymes in the Mg-protoporphyrin IX biosynthetic pathway are modulated by the redox state of the chloroplast. oup.com This regulation often involves thioredoxins, small proteins that catalyze the reduction of disulfide bonds in target proteins. nih.gov

Another key enzyme, Mg-protoporphyrin IX methyltransferase (CHLM), which catalyzes the methylation of Mg-protoporphyrin IX, is also subject to redox regulation. oup.com The activity and stability of CHLM can be influenced by the NADPH-dependent thioredoxin reductase C (NTRC). oup.com In the ntrc mutant of Arabidopsis, CHLM is incompletely reduced, leading to decreased enzyme content and activity. oup.com Specific cysteine residues within the CHLM protein are essential for its catalytic function and redox-dependent activation. oup.comresearchgate.net

| Enzyme | Subunit(s) | Regulatory Mechanism | Key Regulators | Effect |

|---|---|---|---|---|

| Magnesium Chelatase | CHLH, CHLD, CHLI | Transcriptional, Post-Translational | Circadian Clock, Subunit Stability | Controls enzyme level and assembly |

| Magnesium Chelatase | CHLI | Redox Modulation | Thioredoxins (TRX-F, TRX-M) | Activates ATPase activity |

| Mg-protoporphyrin IX Methyltransferase | CHLM | Redox Modulation | NADPH-dependent thioredoxin reductase C (NTRC) | Activates and stabilizes the enzyme |

Feedback and Feedforward Control in Tetrapyrrole Flux

The flow of metabolites through the tetrapyrrole biosynthetic pathway is also regulated by feedback and feedforward mechanisms. oup.com These control loops allow the pathway to respond to the levels of its intermediates and end products, ensuring a balanced metabolic flux. oup.com

One of the most well-understood examples of feedback inhibition in this pathway is the regulation of 5-aminolevulinic acid (ALA) synthesis, the first committed step in tetrapyrrole biosynthesis. nih.gov The end product of the iron branch of the pathway, heme, can inhibit the activity of the ALA-synthesizing enzyme, glutamyl-tRNA reductase. nih.govnih.gov This prevents the over-accumulation of tetrapyrrole precursors when heme levels are sufficient.

The FLUORESCENT (FLU) protein is another key negative feedback regulator of tetrapyrrole biosynthesis. nih.gov FLU can form a complex with glutamyl-tRNA reductase and other enzymes of the chlorophyll biosynthetic pathway, thereby inhibiting ALA synthesis in the dark. oup.com This mechanism links the activity of the Mg-protoporphyrin IX branch back to the initial step of the pathway, allowing for tight control over the influx of metabolites. nih.gov

Furthermore, the accumulation of Mg-protoporphyrin IX itself can trigger a retrograde signaling pathway from the chloroplast to the nucleus, which leads to the downregulation of nuclear genes encoding photosynthetic proteins. researchgate.netnih.govplos.org This ensures that the synthesis of chlorophyll is coordinated with the synthesis of the apoproteins that will bind it.

Role of Auxiliary Proteins in Pathway Regulation (e.g., GUN4, BCM1/2)

In addition to the core biosynthetic enzymes, a number of auxiliary proteins play crucial roles in regulating the metabolism of Mg-protoporphyrin IX.

GUN4 (GENOMES UNCOUPLED 4) is a porphyrin-binding protein that directly interacts with and activates magnesium chelatase. researchgate.netnih.govnih.gov It binds to both the substrate (protoporphyrin IX) and the product (Mg-protoporphyrin IX) of the enzyme. researchgate.netnih.gov By doing so, GUN4 is thought to facilitate the delivery of the substrate to the active site and the release of the product. pnas.org Kinetic analyses have shown that GUN4 significantly increases the efficiency of magnesium chelatase, particularly at physiologically relevant Mg²⁺ concentrations. GUN4 is also implicated in the plastid-to-nucleus retrograde signaling pathway, where it helps to regulate the synthesis or trafficking of the Mg-protoporphyrin IX signal. researchgate.netnih.gov In some organisms, GUN4's interaction with bilins (linear tetrapyrroles derived from heme) further enhances magnesium chelatase activity and protects the enzyme from photooxidative damage. pnas.orgpnas.org

BCM1 and BCM2 (BALANCE of CHLOROPHYLL METABOLISM 1 and 2) are paralogous proteins in Arabidopsis that act as scaffold proteins to regulate the balance between chlorophyll synthesis and breakdown. nih.gov During early leaf development, BCM1 is the predominant isoform and interacts with GUN4 to stimulate magnesium chelatase activity, thereby promoting chlorophyll synthesis. nih.gov It also interacts with and promotes the degradation of the Mg-dechelatase enzyme, preventing the breakdown of chlorophyll. nih.gov As leaves senesce, the expression of BCM2 increases relative to BCM1, and it plays a role in attenuating chlorophyll degradation. nih.gov Genetic analyses have confirmed that both BCM1 and BCM2 are involved in regulating chlorophyll levels. nih.gov

| Protein | Function | Interaction Partners | Overall Effect on Pathway |

|---|---|---|---|

| GUN4 | Activates magnesium chelatase, involved in retrograde signaling | Magnesium Chelatase (CHLH subunit), Protoporphyrin IX, Mg-protoporphyrin IX, Bilins | Stimulates Mg-protoporphyrin IX synthesis |

| BCM1 | Scaffold protein promoting chlorophyll synthesis and preventing its degradation | GUN4, Mg-dechelatase | Increases net chlorophyll accumulation |

| BCM2 | Scaffold protein attenuating chlorophyll degradation during senescence | - | Maintains chlorophyll levels in older leaves |

Magnesium Ii Protoporphyrin Ix As a Retrograde Signaling Molecule

Plastid-to-Nucleus Communication Pathways

Plastid-to-nucleus retrograde signaling is a vital communication stream that allows the functional and developmental state of the chloroplasts to be relayed to the nucleus, thereby influencing nuclear gene expression. pnas.org This coordination is crucial for the proper assembly and function of the photosynthetic machinery, the majority of which is encoded by the nuclear genome. pnas.org Several molecules have been identified as potential retrograde signals, and among them, Mg-protoporphyrin IX has been a prominent candidate. nih.gov

The prevailing model suggests that under conditions that disrupt chloroplast function, such as treatment with the herbicide norflurazon (B1679920) which inhibits carotenoid biosynthesis and leads to photo-oxidative damage, Mg-protoporphyrin IX accumulates. nih.govnih.gov This accumulation is proposed to be a key signal that represses the expression of a wide array of nuclear genes encoding proteins destined for the plastids. pnas.orgnih.gov The pathway is thought to involve the export of Mg-protoporphyrin IX from the chloroplast to the cytosol, where it can interact with other signaling components. mdpi.com

Key proteins involved in this signaling pathway include those from the 'genomes uncoupled' (GUN) group of mutants in Arabidopsis. For instance, GUN5, which encodes the H subunit of Mg-chelatase (the enzyme that synthesizes Mg-protoporphyrin IX), and GUN4, a porphyrin-binding protein that regulates Mg-chelatase activity, are central to this process. nih.govnih.govfrontiersin.org Mutations in these genes can disrupt the normal retrograde signaling response, leading to the continued expression of photosynthesis-associated nuclear genes (PhANGs) even when chloroplasts are damaged. nih.gov While the precise mechanism of Mg-protoporphyrin IX transport and perception is still under investigation, its role as an initiator of a signaling cascade from the plastid to the nucleus is a key aspect of this communication pathway. nih.gov

Modulation of Nuclear Photosynthesis-Associated Gene Expression

One of the most well-documented roles of Mg-protoporphyrin IX as a retrograde signal is its negative regulation of nuclear-encoded photosynthesis genes. nih.govfrontiersin.org Under stress conditions that lead to its accumulation, Mg-protoporphyrin IX acts to downregulate the transcription of numerous PhANGs, including those for the light-harvesting chlorophyll (B73375) a/b-binding proteins (LHCB) of photosystem II. nih.govmdpi.com This repression is a protective mechanism, preventing the synthesis and import of new photosynthetic proteins into already damaged or non-functional chloroplasts, which could otherwise lead to further photo-oxidative stress.

Studies have shown that in mutants where the flux through the tetrapyrrole pathway is reduced, such as gun2 and gun5, the accumulation of Mg-protoporphyrin IX under stress is diminished, and consequently, the repression of PhANGs is lost. nih.gov Conversely, experimental conditions that induce the accumulation of Mg-protoporphyrin IX can lead to the repression of these genes. nih.gov While the accumulation of Mg-protoporphyrin IX is a key aspect, some research indicates that the steady-state level of this molecule may not be the sole determinant of the signaling output, suggesting a more complex regulatory mechanism. pnas.orgpnas.org

The signaling cascade initiated by Mg-protoporphyrin IX is thought to converge on specific transcription factors in the nucleus that control PhANG expression. While the complete pathway is not fully elucidated, it is clear that Mg-protoporphyrin IX acts as a potent modulator, ensuring that the expression of nuclear genes is tightly coupled to the functional state of the chloroplasts. nih.gov

Table 1: Key Nuclear Genes Regulated by Mg-Protoporphyrin IX Signaling

| Gene | Encoded Protein/Complex | Regulatory Effect of Mg-Protoporphyrin IX | Organism |

| LHCB | Light-Harvesting Complex of Photosystem II | Repression | Arabidopsis thaliana |

| RBCS | RuBisCO Small Subunit | Repression | Arabidopsis thaliana |

| GUN4 | Porphyrin-binding protein | Regulation | Arabidopsis thaliana |

| HY5 | Transcription Factor | Regulation | Arabidopsis thaliana |

| GLK1/GLK2 | Transcription Factors | Regulation | Arabidopsis thaliana |

Involvement in Plant Acclimation and Stress Response Mechanisms

Mg-protoporphyrin IX signaling is not limited to developmental coordination but also plays a significant role in how plants acclimate and respond to a variety of environmental stresses. nih.govfrontiersin.org The accumulation of this tetrapyrrole intermediate serves as an internal indicator of metabolic imbalance or damage within the chloroplast, triggering downstream responses to mitigate stress and promote survival.

Plants exposed to abiotic stressors such as cold and high light intensity often experience disruptions in chloroplast function, which can lead to the accumulation of Mg-protoporphyrin IX. nih.gov This accumulation is not merely a symptom of stress but an active signal that initiates acclimation responses. For instance, studies in Arabidopsis have shown that inducing Mg-protoporphyrin IX accumulation can enhance tolerance to cold stress. nih.govfrontiersin.org This enhanced tolerance is associated with the upregulation of cold-responsive genes, such as the C-repeat Binding Factors (CBF) and their target Cold-Regulated (COR) genes. nih.govfrontiersin.org

Under high light conditions, which can lead to photo-oxidative damage, Mg-protoporphyrin IX signaling contributes to the downregulation of PhANGs to reduce the absorption of excess light energy. nih.gov This helps in re-establishing cellular homeostasis and protecting the photosynthetic apparatus from further damage. Therefore, Mg-protoporphyrin IX acts as a crucial signaling molecule that helps plants to adjust their photosynthetic capacity in response to fluctuating and often harsh environmental conditions.

Oxidative stress, characterized by the accumulation of reactive oxygen species (ROS), is a common component of many abiotic and biotic stress responses. Mg-protoporphyrin IX itself can act as a photosensitizer, contributing to ROS production. mdpi.com However, the signaling pathway it initiates also plays a role in orchestrating the plant's antioxidant defense system.

Research has demonstrated that Mg-protoporphyrin IX signals can activate antioxidant enzymes and increase the levels of non-enzymatic antioxidants. nih.govfrontiersin.org For example, in response to cold stress, Mg-protoporphyrin IX signaling has been shown to enhance the activity of antioxidant enzymes and increase the accumulation of glutathione, a key antioxidant molecule, helping to maintain redox equilibrium. nih.govfrontiersin.org This suggests a dual role for Mg-protoporphyrin IX: while its accumulation can be a source of oxidative stress, the resulting retrograde signal also triggers protective mechanisms to counteract this stress.

Table 2: Research Findings on Mg-Protoporphyrin IX in Abiotic Stress Response

| Stressor | Plant Species | Key Finding |

| Cold (4°C) | Arabidopsis thaliana | Pre-treatment to induce Mg-protoporphyrin IX accumulation significantly alleviated cold stress. nih.govfrontiersin.org |

| Cold (4°C) | Arabidopsis thaliana | Mg-protoporphyrin IX signals promoted the expression of cold-responsive genes (CBF1, CBF2, COR15a). nih.govfrontiersin.org |

| High Light | Arabidopsis thaliana | Mg-protoporphyrin IX signals promote the expression of stress-responsive genes. nih.govfrontiersin.org |

| Drought | Rice (Oryza sativa) | Transgenic rice with altered protoporphyrinogen (B1215707) oxidase activity, leading to higher Mg-protoporphyrin IX levels, showed greater drought tolerance. nih.gov |

Integration with Phytohormone Signaling Networks (e.g., Abscisic Acid)

The signaling network initiated by Mg-protoporphyrin IX does not operate in isolation but is integrated with other signaling pathways in the plant, most notably those of phytohormones. There is significant crosstalk between plastid retrograde signaling and the signaling pathway of abscisic acid (ABA), a key hormone involved in plant development and responses to abiotic stress.

Key components of the Mg-protoporphyrin IX signaling pathway are also involved in ABA signaling. For instance, ABI4, an Apetala 2-type transcription factor, is a key component of the ABA signaling pathway and has also been identified as a crucial factor in Mg-protoporphyrin IX-mediated retrograde signaling. nih.govfrontiersin.org This suggests that ABI4 acts as a point of convergence for these two signaling pathways.

Studies have shown that Mg-protoporphyrin IX signals can enhance the expression of cold-responsive genes, and this enhancement is compromised in ABA signaling mutants. nih.govfrontiersin.org This indicates that while ABA signaling may be required for a basal level of stress response, Mg-protoporphyrin IX signaling further potentiates this response. nih.govfrontiersin.org The germination of gun mutants, which are affected in Mg-protoporphyrin IX synthesis, has also been shown to be more sensitive to ABA, further highlighting the intricate connection between these two pathways. nih.govfrontiersin.org This integration allows for a more nuanced and robust response to environmental stresses, where signals from the chloroplasts about their functional state can directly modulate hormone-mediated stress responses.

Advanced Molecular and Mechanistic Investigations of Magnesium Ii Protoporphyrin Ix

Enzyme-Substrate Binding Dynamics and Conformational Changes (e.g., Protoporphyrin IX and MgCh)

The insertion of a magnesium ion into protoporphyrin IX is a complex process catalyzed by the multi-subunit enzyme, Mg-chelatase (MgCh). biorxiv.org This reaction involves intricate enzyme-substrate binding dynamics and significant conformational changes. The Mg-chelatase enzyme is composed of three distinct subunits: CHLI, CHLD, and CHLH. nih.govfrontiersin.org The CHLH subunit is responsible for binding the protoporphyrin IX substrate. nih.gov

The catalytic cycle is initiated by an ATP-dependent activation step. nih.gov This leads to the formation of an active Mg-chelatase complex. nih.gov Subsequent to activation, the ATP-dependent chelation step occurs. nih.gov Detailed analyses have revealed that the binding of the substrate to the CHLH subunit induces conformational changes. nih.gov

Studies utilizing deuteroporphyrin (B1211107) IX, a substrate analog for Mg-chelatase, have provided insights into the binding process. The binding of deuteroporphyrin to the H subunit can occur in the absence of Mg²⁺, ATP, or the other I and D subunits. nih.govacs.org This binding event leads to quenching of tryptophan fluorescence in the H subunit, allowing for the determination of dissociation constants (Kd). nih.govacs.org Spectroscopic analysis of the H-deuteroporphyrin complex reveals red shifts in the absorbance and excitation peaks of the porphyrin's B band, as well as a reduced fluorescence yield and red-shifted emission. nih.govacs.org These spectral changes are indicative of a slightly deformed, nonplanar conformation of the bound porphyrin. nih.govacs.org

| Subunit | Ligand | Method | Kd (µM) | Reference |

| BchH (from Rb. sphaeroides) | Deuteroporphyrin IX | Tryptophan Fluorescence Quenching | 0.53 ± 0.12 | nih.gov |

| ChlH (from Synechocystis) | Deuteroporphyrin IX | Tryptophan Fluorescence Quenching | 1.22 ± 0.42 | nih.gov |

Macromolecular Complex Formation and Assembly (e.g., MgCh holoenzyme)

The functional Mg-chelatase is a large, multi-subunit holoenzyme. nih.gov The assembly of this complex is a highly regulated process. The CHLI and CHLD subunits are involved in ATP hydrolysis, a critical component of the chelation reaction. nih.govcore.ac.uk In the initial activation step, it is proposed that six CHLI and six CHLD subunits assemble into a two-tiered hexameric ring in the presence of ATP. frontiersin.org

The activated CHLH subunit, bound to protoporphyrin IX and Mg²⁺, then docks with the ATP-I-D complex to form the complete Mg-chelatase holoenzyme. frontiersin.org This assembled complex then catalyzes the insertion of the magnesium ion into the protoporphyrin IX macrocycle in a manner dependent on ATP hydrolysis. frontiersin.org In Arabidopsis thaliana, two isoforms of the CHLI subunit, CHLI1 and CHLI2, have been identified. While CHLI1 is crucial for the chelatase activity, CHLI2 appears to play a more limited role in chlorophyll (B73375) biosynthesis but contributes to the assembly of the Mg-chelatase complex. nih.gov

The formation of such large, multi-enzyme complexes is thought to facilitate the efficient channeling of intermediates through the biosynthetic pathway. nih.gov For instance, there is evidence that Mg-protoporphyrin IX monomethylester cyclase forms complexes with other proteins involved in the later stages of chlorophyll biosynthesis. nih.gov

Membrane Association and Lipid Environment Effects on Biosynthesis

The biosynthesis of chlorophyll, including the formation of Mg-protoporphyrin IX, is intimately associated with cellular membranes. nih.gov In eukaryotes, these processes are localized to the plastids. The Mg-branch of the tetrapyrrole biosynthetic pathway has been shown to be sensitive to the lipid environment of the membrane. nih.gov

Specifically, the levels of the galactolipids monogalactosyldiacylglycerol (B12364196) (MGDG) and digalactosyldiacylglycerol (B1163852) (DGDG) have been shown to be important. nih.gov In mutants of A. thaliana with deficiencies in either of these galactolipids, an overaccumulation of Mg-protoporphyrin IX is observed. nih.gov This suggests an impairment of the enzymes that act downstream of Mg-protoporphyrin IX formation in the chlorophyll biosynthetic pathway. nih.gov Furthermore, the expression of Mg-chelatase and Mg-protoporphyrin IX monomethyl ester cyclase is linked to the synthesis of galactolipids. nih.gov

The movement of protoporphyrin IX across lipid bilayers is energetically unfavorable due to its two carboxylate side chains, necessitating the involvement of transporters. nih.gov While much of the research on protoporphyrin IX transport is in the context of heme biosynthesis, it highlights the importance of membrane transport in making the substrate available for enzymes like Mg-chelatase.

Spectroscopic Characterization of Excited State Dynamics and Energy Transfer Mechanisms

Mg-protoporphyrin IX, like other porphyrins, is a chromophore with distinct spectroscopic properties. Its interaction with light is fundamental to its biological roles and provides a means for its characterization and quantification. Spectrofluorometry is a highly sensitive method for the quantitative estimation of chlorophyll precursors, including Mg-protoporphyrin IX. nih.gov

At room temperature, the Mg-protoporphyrin and Mg-protoporphyrin monoester pool exhibits a fluorescence emission maximum in the range of 589-592 nm. nih.gov This fluorescence can be excited with light at a wavelength of 420 nm. researchgate.net The distinct spectral properties of Mg-protoporphyrin IX allow for its detection and quantification even in complex mixtures of plant tetrapyrroles with overlapping fluorescence emission spectra. nih.gov

The study of the excited state dynamics and energy transfer mechanisms of Mg-protoporphyrin IX is crucial for understanding its potential roles in photobiology and as a signaling molecule. The binding of deuteroporphyrin IX to the CHLH subunit of Mg-chelatase results in a reduced fluorescence yield, indicating an alteration of its excited state properties upon binding. nih.govacs.org

| Compound | Excitation Wavelength (nm) | Emission Maximum (nm) | Reference |

| Protoporphyrin IX | 400 | 633 | nih.gov |

| Mg-protoporphyrin + Mg-protoporphyrin monoester | Not specified | 589-592 | nih.gov |

| Protochlorophyllide (B1199321) | 440 | 638 | nih.gov |

Protein Binding and Molecular Recognition beyond Biosynthetic Enzymes

Beyond its role as an intermediate in chlorophyll synthesis, Mg-protoporphyrin IX also functions as a signaling molecule, participating in plastid-to-nucleus retrograde signaling. targetmol.commedchemexpress.com This signaling pathway allows the state of the plastid to influence the expression of nuclear genes, particularly those encoding proteins involved in photosynthesis. plos.org

The accumulation of Mg-protoporphyrin IX acts as a negative regulator of the expression of these nuclear genes. targetmol.commedchemexpress.com This function implies that Mg-protoporphyrin IX is recognized and bound by specific proteins that can transduce this signal to the nucleus.

One such protein that interacts with porphyrins is GENOMES UNCOUPLED 4 (GUN4). plos.orgfrontiersin.org GUN4 binds to both the substrate (protoporphyrin IX) and the product (Mg-protoporphyrin IX) of the Mg-chelatase reaction and stimulates the activity of the enzyme. frontiersin.org The interaction of GUN4 with Mg-protoporphyrin IX is a key aspect of its regulatory role in tetrapyrrole biosynthesis and retrograde signaling. plos.org

Furthermore, the CHLH subunit of Mg-chelatase, in addition to its catalytic role, is also implicated as a multifunctional protein involved in ABA signaling, demonstrating that components of the chlorophyll biosynthetic pathway can have broader roles in cellular regulation. nih.gov

Methodological Frameworks in Magnesium Ii Protoporphyrin Ix Research

Genetic Dissection through Mutant Analysis (e.g., Knock-out, Antisense Lines)

Genetic dissection is a powerful tool for understanding the in vivo function of enzymes and pathways. By creating and analyzing mutants, such as knock-out or antisense lines, researchers can elucidate the roles of specific genes involved in the Mg-protoporphyrin IX pathway.

A prime example is the study of the CHLM gene, which encodes the magnesium protoporphyrin IX methyltransferase. A knock-out mutant of this gene in Arabidopsis resulted in a blockage of the chlorophyll (B73375) biosynthesis pathway immediately downstream of Mg-protoporphyrin IX. nih.gov This led to an accumulation of Mg-protoporphyrin IX and demonstrated that the CHLM gene is crucial for the formation of chlorophyll and, consequently, the assembly of functional photosystems I and II and cytochrome b6f complexes. nih.gov

Similarly, mutations in the gene encoding Mg-protoporphyrin IX monomethyl ester (oxidative) cyclase (ZmCRD1) in maize lead to chlorophyll deficiency. researchgate.netnih.govfrontiersin.org Analysis of these mutants revealed malformed chloroplasts and the downregulation of genes involved in chlorophyll biosynthesis, chloroplast development, and photosynthesis. researchgate.netnih.gov In a rice mutant for the same enzyme, researchers observed a significant increase in the upstream intermediates, Mg-protoporphyrin IX and its monomethyl ester (MgP/MgPME), while the downstream product, protochlorophyllide (B1199321), decreased. nih.gov This provides clear evidence of the enzyme's function and the specific metabolic bottleneck caused by its absence.

These genetic studies are fundamental in confirming the roles of enzymes and have also been instrumental in uncovering the function of Mg-protoporphyrin IX as a signaling molecule in plastid-to-nucleus communication, where it acts as a negative effector of nuclear photosynthetic gene expression. nih.gov

Table 1: Impact of Gene Mutations on Mg-Protoporphyrin IX Pathway Intermediates

| Gene Knock-out/Mutation | Organism | Affected Enzyme | Upstream Intermediate (Mg-protoporphyrin IX) Level | Downstream Product Level | Phenotype |

| CHLM | Arabidopsis thaliana | Magnesium protoporphyrin IX methyltransferase | Accumulation | Decrease | Non-photosynthetic, seedling lethal |

| ZmCRD1 | Zea mays (maize) | Magnesium protoporphyrin IX monomethyl ester cyclase | Accumulation | Decrease | Pale-green leaf, reduced photosynthesis |

| OsCRD1 (m167 mutant) | Oryza sativa (rice) | Magnesium protoporphyrin IX monomethyl ester cyclase | 44% Increase | 30% Decrease | Yellow-green leaf, thinner grana stacks |

Biochemical Reconstitution and Enzyme Activity Assays

Biochemical reconstitution provides a bottom-up approach to studying enzymatic reactions. By purifying the necessary components and reconstituting the reaction in vitro, researchers can meticulously study the function and kinetics of enzymes involved in Mg-protoporphyrin IX synthesis.

A foundational achievement in this area was the development of an in vitro assay for Mg-chelatase, the enzyme that catalyzes the insertion of Mg²⁺ into protoporphyrin IX. nih.govpnas.org This work demonstrated that the enzyme's activity could be resolved into soluble and membrane-bound fractions, both of which are required for function. nih.govpnas.org The reconstituted system required ATP and magnesium for activity and had a specific activity of approximately 1 nmol of product per hour per mg of protein. nih.govpnas.org

Further studies using purified, recombinant subunits of Mg-chelatase (ChlI, ChlD, and ChlH) from various photosynthetic organisms have allowed for detailed characterization. portlandpress.com These assays monitor the formation of the product, often using a more water-soluble substrate analog like Mg-deuteroporphyrin IX for convenience. nih.govnih.gov Such systems have been crucial in establishing that the reaction proceeds in two stages: an ATP-dependent activation step followed by an ATP-dependent chelation step. portlandpress.com

Similarly, steady-state kinetic assays have been performed on purified magnesium protoporphyrin IX methyltransferase (ChlM). nih.govkent.ac.ukscilit.com These studies, often using Mg-deuteroporphyrin IX as a substrate, have elucidated the enzyme's kinetic mechanism. For instance, product inhibition studies indicated a random binding mechanism, where the two substrates (Mg-protoporphyrin IX and S-adenosyl-L-methionine) can bind to the enzyme in any order. nih.govkent.ac.ukscilit.com

Advanced Spectroscopic Techniques for Functional Analysis (e.g., Fluorescence HPLC, Transient Absorption)

Advanced spectroscopic techniques are indispensable for the detection, quantification, and functional analysis of Mg-protoporphyrin IX and related molecules, which possess distinct light-absorbing and emitting properties.

Fluorescence High-Performance Liquid Chromatography (HPLC) is a highly sensitive method used to separate and quantify fluorescent compounds like protoporphyrins from complex biological extracts. This technique has been used to measure the steady-state levels of Mg-protoporphyrin IX, protoporphyrin IX, and Mg-protoporphyrin IX monomethyl ester in various plant mutants. nih.gov By exciting the column eluent at a specific wavelength (e.g., 400 nm) and detecting the emission at another (e.g., 630 nm), researchers can accurately quantify these intermediates, providing critical data for studies on metabolic flux and retrograde signaling. nih.gov Fluorescence emission spectra are key to distinguishing between different metalloprotoporphyrins; for example, Mg-protoporphyrin IX has a major emission peak around 595-596 nm, which differs from that of Zn-protoporphyrin IX (around 588-589 nm). researchgate.net

Transient absorption spectroscopy provides insights into the ultrafast dynamics of excited states in molecules like protoporphyrin IX. nih.gov Following excitation, the molecule undergoes rapid relaxation processes, including internal conversion and vibrational cooling, on timescales from femtoseconds to picoseconds. nih.gov While much of this detailed work has been on the precursor protoporphyrin IX, the principles apply to its metallated derivatives and are crucial for understanding the photophysical processes that could lead to photodamage if these molecules accumulate, and for informing applications in photodynamic therapy.

Table 2: Spectroscopic Properties of Protoporphyrin IX Derivatives

| Compound | Typical Excitation Wavelength (nm) | Typical Emission Wavelength (nm) | Key Absorption Peaks (nm) |

| Protoporphyrin IX | ~405-420 (Soret band) | ~630, ~700 | ~410, 506, 532, 580, 630 |

| Mg-protoporphyrin IX | ~420 | ~595 | Not specified |

| Zn-protoporphyrin IX | ~420 | ~589 | 414, 544, 580 |

Proteomic Profiling for Identification of Interacting Biomolecules

To understand the full scope of Mg-protoporphyrin IX's function, particularly its role in cellular signaling, it is essential to identify the proteins that physically interact with it. Chemical proteomic profiling offers a powerful method for this purpose.

One innovative approach involved the use of an affinity column where Mg-protoporphyrin IX was covalently linked to a matrix. nih.gov When a cellular protein extract was passed through this column, proteins that bind to Mg-protoporphyrin IX were captured. These bound proteins were then eluted and identified using advanced mass spectrometry techniques (nano liquid chromatography-mass spectrometry). nih.gov

This strategy successfully identified a large number of putative Mg-protoporphyrin IX-binding proteins. nih.gov Significantly, many of these proteins were associated with responses to oxidative stress, suggesting a direct role for Mg-protoporphyrin IX in this cellular process. nih.gov The study also revealed an interaction with a heat shock protein (HSP81-2), pointing to a conserved regulatory complex involving tetrapyrroles that controls gene expression. nih.gov This proteomic approach provides a global view of the Mg-protoporphyrin IX interactome, opening new avenues for research into its signaling and regulatory functions beyond chlorophyll synthesis.

Structural Biology and Computational Modeling Approaches

Understanding the function of the enzymes that synthesize Mg-protoporphyrin IX at a molecular level requires detailed knowledge of their three-dimensional structures. Structural biology, primarily through X-ray crystallography and cryo-electron microscopy (cryo-EM), combined with computational modeling, provides this atomic-level insight.

The structure of Mg-chelatase, a large multi-subunit enzyme complex, has been a major focus. wikipedia.orgnih.govfrontiersin.org The enzyme consists of three subunits: ChlI, ChlD, and ChlH. frontiersin.orgasm.org Structural studies have revealed that the ChlI subunit is an ATPase belonging to the AAA+ family, which forms hexameric ring structures that act as the motor of the complex. asm.orgnih.gov Cryo-EM has been used to determine the structures of the ChlI motor subunit and the large, porphyrin-binding ChlH subunit. nih.govasm.org The ChlH subunit has a large internal cavity, which is thought to enclose the Mg-protoporphyrin IX product, potentially chaperoning it to the next enzyme in the pathway. nih.gov

Computational modeling complements these experimental structures. For example, threading methods have been used to predict the structure of magnesium protoporphyrin IX methyltransferase (ChlM), suggesting it contains a seven-stranded beta-sheet typical of methyltransferases. nih.govkent.ac.ukscilit.com For other enzymes in the broader pathway, such as protoporphyrinogen (B1215707) oxidase, computational simulations and potential of mean force (PMF) calculations have been used to develop binding models for the substrate (protoporphyrinogen IX) and product (protoporphyrin IX). nih.govresearchgate.net These models provide a detailed, atomic-level description of substrate recognition and have revealed a feedback inhibition mechanism by the product. nih.govresearchgate.net Such computational approaches are invaluable for understanding reaction mechanisms and for the rational design of inhibitors. nih.gov

Evolutionary and Comparative Biology of Magnesium Ii Protoporphyrin Ix Pathways

Conservation and Diversification Across Photosynthetic Lineages (e.g., Plants, Algae, Bacteria)

The core enzymatic machinery that channels Protoporphyrin IX into the magnesium branch is remarkably conserved across photosynthetic life, from bacteria to algae and higher plants. wikipedia.org This conservation underscores a common evolutionary origin for chlorophyll (B73375) biosynthesis. The pathway initiates with the chelation of Mg²⁺ into Protoporphyrin IX to form Mg(II) protoporphyrin IX (Mg-Proto IX), a reaction catalyzed by the Mg-chelatase enzyme. nih.gov This enzyme is a universal feature in all studied photosynthetic organisms, highlighting its fundamental importance. nih.gov Following this, Mg-protoporphyrin IX methyltransferase (MgPMT) catalyzes the methylation of Mg-Proto IX to form Mg-protoporphyrin IX monomethyl ester (Mg-Proto IX ME). frontiersin.orgfrontiersin.org

Despite this conserved core, the pathway exhibits significant diversification in the genetic and structural details of its enzymes across different lineages.

Key Research Findings on Pathway Conservation and Diversification:

Mg-Chelatase Complex : While the three-subunit (CHLH, CHLD, CHLI) structure of Mg-chelatase is a conserved feature, the genes encoding these subunits have undergone duplications and modifications in different lineages. researchgate.net For instance, some organisms possess multiple paralogs of these genes, suggesting sub-functionalization or differential regulation.

Enzyme Isoforms : Higher plants often feature multiple isoforms of key enzymes in the pathway, encoded by small gene families. asm.org This contrasts with many cyanobacteria and algae where single genes often suffice. This genetic redundancy in plants allows for more complex, tissue-specific, and environmentally-responsive regulation.

Cyclase Variations : The subsequent step, the formation of a fifth isocyclic ring catalyzed by Mg-protoporphyrin IX monomethyl ester (oxidative) cyclase (MgPEC), shows variation. frontiersin.orgnih.gov Different organisms utilize different cofactors and electron sources for this complex reaction, reflecting adaptation to their specific cellular environments.

| Enzyme | Function | Conservation/Diversification Notes |

|---|---|---|

| Mg-Chelatase | Inserts Mg²⁺ into Protoporphyrin IX | Universally conserved three-subunit enzyme (CHLH, CHLD, CHLI) across bacteria, algae, and plants. Gene duplications and variations in subunit regulation exist. researchgate.netnih.gov |

| Mg-Protoporphyrin IX Methyltransferase (MgPMT/CHLM) | Methylates Mg-Proto IX to Mg-Proto IX ME | Highly conserved enzyme. In rice, the YGL18 gene encodes this enzyme, and its impairment leads to chlorophyll deficiency. frontiersin.orgmdpi.com |

| Mg-Protoporphyrin IX Monomethyl Ester (Oxidative) Cyclase (MgPEC/CRD) | Forms the isocyclic fifth ring to produce Divinyl protochlorophyllide (B1199321) a | The fundamental function is conserved, but the specific mechanisms and protein complexes involved can vary. Mutations in the ZmCRD1 gene in maize cause chlorophyll deficiency. frontiersin.orgnih.gov |

Evolutionary Adaptations in Regulatory Networks

The regulation of the Mg(II) protoporphyrin IX pathway is critical, as the accumulation of its intermediates can be phototoxic. nih.govmssm.edu Consequently, complex and highly responsive regulatory networks have evolved to control the flow of metabolites through this pathway. These networks are tightly integrated with signals such as light, hormones, and the developmental state of the cell. nih.govresearchgate.net

A primary mode of regulation is at the transcriptional level, controlling the expression of the biosynthetic genes. cabidigitallibrary.org In plants, this regulation is famously mediated by light, perceived by photoreceptors like phytochromes and cryptochromes. nih.gov This light signaling converges on key transcription factors. For example, ELONGATED HYPOCOTYL 5 (HY5) acts as a positive regulator of many chlorophyll biosynthesis genes in the light, while PHYTOCHROME INTERACTING FACTORS (PIFs) repress these same genes in the dark. researchgate.net

Another crucial layer of control is feedback regulation, where pathway intermediates inhibit upstream enzymatic steps. Mg-Proto IX and other downstream metabolites are known to act as signaling molecules that can repress the expression of early pathway genes, such as the gene for glutamyl-tRNA reductase (HEMA), which catalyzes the rate-limiting step in tetrapyrrole synthesis. asm.org This feedback mechanism ensures that the synthesis of precursors is matched with the capacity of the downstream steps, preventing the buildup of harmful intermediates. asm.org

Key Research Findings on Regulatory Adaptations:

Light-Mediated Transcription : In plants and algae, the expression of genes for Mg-chelatase and other pathway enzymes is strongly induced by light, ensuring that the synthesis of light-absorbing pigments is synchronized with the availability of light energy. nih.govcabidigitallibrary.org

Hormonal Integration : Plant hormones, including cytokinins and gibberellins, are integrated into the regulatory network, often by influencing the activity of key light-responsive transcription factors to modulate chlorophyll synthesis during different developmental stages like seedling greening and senescence. researchgate.netfrontiersin.org

Retrograde Signaling : The accumulation of Mg-Proto IX can trigger a retrograde signal from the chloroplast to the nucleus, repressing the transcription of nuclear-encoded photosynthetic genes. This represents a sophisticated adaptation to coordinate nuclear and chloroplast activities and protect the cell from photo-oxidative stress. mssm.edunih.gov

| Regulatory Mechanism | Description | Key Factors/Examples | Predominant Lineage(s) |

|---|---|---|---|

| Transcriptional Control (Light) | Light signals perceived by photoreceptors activate or repress transcription of biosynthetic genes. | Transcription factors: HY5 (activator), PIFs (repressors). researchgate.net | Plants, Algae |

| Feedback Inhibition | Pathway intermediates inhibit the activity or expression of upstream enzymes. | Mg-Proto IX can repress the expression of the HEMA gene. asm.org | Plants, Algae, Bacteria |

| Hormonal Regulation | Phytohormones modulate gene expression to coordinate chlorophyll synthesis with plant development. | Cytokinins, Gibberellins, Auxin. researchgate.netfrontiersin.org | Plants |

| Retrograde Signaling | Signals originating from the chloroplast (e.g., due to metabolite accumulation) regulate nuclear gene expression. | Mg-Proto IX is a key signaling molecule. mssm.edunih.gov | Plants, Algae |

Q & A

Q. What is the role of Mg(II) protoporphyrin IX in chlorophyll and heme biosynthesis?

Mg(II) protoporphyrin IX is a branchpoint intermediate in tetrapyrrole biosynthesis. The enzyme magnesium chelatase directs protoporphyrin IX toward chlorophyll synthesis by inserting Mg²⁺, while ferrochelatase incorporates Fe²⁺ for heme production . This step is tightly regulated, with Mg chelatase activity influenced by plastid-nucleus signaling and redox conditions . Methodologically, isotopic labeling (e.g., ⁵⁴Fe/⁵⁷Fe protoporphyrin derivatives) can track pathway flux .

Q. How can researchers experimentally distinguish Mg(II) protoporphyrin IX from other metalloporphyrins?

Spectrophotometric techniques (UV/vis, fluorescence) and resonance Raman spectroscopy are critical. Mg(II) protoporphyrin IX exhibits distinct Soret band shifts (~418 nm) and aggregation-dependent spectral changes in aqueous solutions, which vary with pH and ionic strength . High-performance liquid chromatography (HPLC) coupled with mass spectrometry can confirm purity and metalation status .

Q. What are reliable methods to quantify Mg(II) protoporphyrin IX in biological samples?

Micro-scale fluorometric assays using ethyl acetate/acetic acid extraction enable quantification in blood or tissue samples with high sensitivity . For cellular studies, fluorescence microscopy with protoporphyrin IX’s intrinsic emission (λex ~400 nm, λem ~630 nm) is effective, though aggregation artifacts must be controlled via pH buffering .

Advanced Research Questions

Q. How does Mg(II) protoporphyrin IX regulate nuclear gene expression in plants?

In Arabidopsis, Mg(II) protoporphyrin IX acts as a plastid retrograde signal, suppressing nuclear photosynthetic genes (e.g., LHCB) via a proposed cytosolic signaling cascade . Knockout mutants of CHLM (Mg-protoporphyrin IX methyltransferase) show accumulation of Mg-protoporphyrin IX and downregulation of photosystem-related genes, validated via RNA-seq and qPCR . Redox regulation via thioredoxin systems further modulates enzyme activity .

Q. What experimental strategies resolve contradictions in metalloporphyrin-mediated enzyme inhibition?

Co(III) protoporphyrin IX inhibits heme oxygenase in vitro but induces its expression in vivo due to compensatory feedback mechanisms . To address such contradictions, use isoform-specific inhibitors (e.g., Zn(II) protoporphyrin IX for heme oxygenase-1) and combine in vitro kinetic assays (measuring IC₅₀) with in vivo gene expression profiling .

Q. How does Mg(II) protoporphyrin IX aggregation impact its biochemical activity?

Aggregation in aqueous solutions (pH 3–7) reduces bioavailability and alters photodynamic properties. At neutral pH, π-π stacking forms dimers with slip angles ~38–52°, while acidic conditions favor monomers . To mitigate aggregation, use lipid-based delivery systems (e.g., liposomes) or ionic strength adjustments (e.g., NaCl ≤0.3 M) .

Q. What mechanisms underlie Mg(II) protoporphyrin IX’s antiviral activity?

Mg(II) protoporphyrin IX disrupts viral entry by binding to host cell receptors (e.g., ACE2 for SARS-CoV-2) or viral envelope proteins. In vitro studies show EC₉₀ values of ~2.45 μM, achievable in vivo via 5-ALA administration . Methodologically, plaque reduction assays and molecular docking simulations validate porphyrin-protein interactions .

Q. How do mutations in Mg-protoporphyrin IX methyltransferase (CHLM) affect chlorophyll biosynthesis?

CHLM knockouts in Arabidopsis block Mg-protoporphyrin IX methylation, causing chlorophyll deficiency and impaired photosystem assembly. Phenotypic rescue experiments with exogenous Mg-protoporphyrin IX monomethyl ester restore chlorophyllide synthesis, confirming the enzyme’s role . Chlorophyll fluorescence imaging (Fv/Fm ratios) quantifies photosynthetic efficiency in mutants .

Data Contradictions and Methodological Considerations

- Heme Oxygenase Inhibition: Zn(II) protoporphyrin IX is a potent HO-1 inhibitor in vitro but shows short-lived effects in vivo due to rapid clearance . Contrastingly, Sn(IV) mesoporphyrin IX provides sustained inhibition without photosensitization .

- Metalloporphyrin Specificity: Mg(II) protoporphyrin IX does not bind REV-ERBβ, unlike other metalloporphyrins (e.g., Co(III)), highlighting metal-dependent ligand selectivity .

Key Research Tools

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.